1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-[4-(3-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a methoxybenzyl group and a naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where the piperazine ring reacts with a methoxybenzyl halide under basic conditions.
Attachment of Naphthyloxy Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxybenzyl halides and naphthyloxy halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-(3-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity, including protein kinase inhibition.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s derivatives are investigated for their effects on cognitive deficits and other neurological conditions.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as protein kinases, influencing their activity and downstream signaling pathways.
Pathways Involved: By modulating enzyme activity, the compound can affect various cellular processes, including cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)piperazine: This compound shares the methoxybenzyl-piperazine structure but lacks the naphthyloxy group.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound features a piperazine ring with different substituents, showing similar biological activities.
Uniqueness: 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to the presence of both methoxybenzyl and naphthyloxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-8-4-5-19(15-22)17-25-11-13-26(14-12-25)24(27)18-29-23-10-9-20-6-2-3-7-21(20)16-23/h2-10,15-16H,11-14,17-18H2,1H3 |
InChI Key |
MUCXDBHUZXMZIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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